molecular formula C10H16N2O B174989 N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine CAS No. 134923-62-9

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine

Cat. No. B174989
CAS RN: 134923-62-9
M. Wt: 180.25 g/mol
InChI Key: UBMBWYARECKGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, commonly known as 1,4-diaminobutane or 2-methoxyethyl-methylbenzene-diamine, is a chemical compound used in a variety of laboratory experiments. The compound is a colorless liquid with a molecular weight of 128.2 g/mol and a boiling point of 125°C. It is soluble in water, alcohol, and ether. The compound is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a catalyst in polymerization reactions.

Scientific Research Applications

Antisense Oligonucleotides

The compound’s derivatives are explored in the context of antisense oligonucleotides for treating genetic disorders such as spinal muscular atrophy (SMA), which is associated with mutations in the SMN1 gene .

Antimicrobial Potential

Benzimidazole derivatives, which include N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, possess antimicrobial potential and are used in the development of new pharmacological agents with antifungal activity .

Immune Activation Reduction

Some derivatives are reported to reduce immune activation of nucleic acid-based drugs without affecting therapeutic effects, which is crucial for the development of safer gene therapies .

Mechanism of Action

Target of Action

The primary target of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, also known as Nusinersen, is the Survival Motor Neuron 2 (SMN2) gene . The SMN2 gene is critical for the survival and functioning of motor neurons .

Mode of Action

Nusinersen is an antisense oligonucleotide that binds to the intron splicing silencer-N1 (ISS-N1), a site present ten nucleotides down to the junction of exon 7 and intron 7 of the SMN2 pre-mRNA transcript . This binding modulates the splicing of the SMN2 pre-mRNA transcript to increase the inclusion of exon 7, thereby increasing the production of full-length SMN2 protein .

Biochemical Pathways

The action of Nusinersen affects the splicing of SMN2 pre-mRNA transcript . By increasing the inclusion of exon 7 in the transcript, it augments the production of functional SMN protein . This protein is crucial for motor neuron survival, and its increased production can help mitigate the symptoms of conditions like spinal muscular atrophy (SMA), which are caused by insufficient levels of this protein .

Pharmacokinetics

Nusinersen exhibits prolonged pharmacokinetics with a half-life of approximately 135–177 days in the cerebrospinal fluid (CSF) and 63–87 days in plasma . It is administered intrathecally, ensuring 100% bioavailability in the CSF . The compound’s protein binding is less than 25% in the CSF and over 94% in plasma .

Result of Action

The primary result of Nusinersen’s action is the increased production of full-length SMN2 protein . This increase can help compensate for the loss of function in the SMN1 gene, which is the primary cause of SMA . By enhancing the production of functional SMN protein, Nusinersen can help alleviate the symptoms of SMA and improve motor function .

properties

IUPAC Name

4-N-(2-methoxyethyl)-4-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(7-8-13-2)10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMBWYARECKGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604923
Record name N~1~-(2-Methoxyethyl)-N~1~-methylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine

CAS RN

134923-62-9
Record name N~1~-(2-Methoxyethyl)-N~1~-methylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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